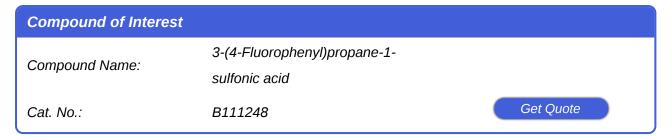


Technical Guide: Physicochemical Properties of 3-(4-Fluorophenyl)propane-1-sulfonic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of **3-(4-fluorophenyl)propane-1-sulfonic acid**. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of computed data and experimental data from structurally analogous compounds to offer valuable insights for research and development activities. Detailed experimental protocols for determining key physicochemical parameters are also provided, alongside graphical representations of these workflows to aid in laboratory application.

Introduction

3-(4-Fluorophenyl)propane-1-sulfonic acid is an organosulfur compound of interest in medicinal chemistry and materials science due to the presence of both a sulfonic acid moiety and a fluorophenyl group. The sulfonic acid group imparts strong acidity and potential for aqueous solubility, while the fluorophenyl group can influence lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physicochemical properties is crucial for its application in drug design, formulation, and materials development.



Physicochemical Properties

Quantitative data for **3-(4-fluorophenyl)propane-1-sulfonic acid** is primarily based on computational models. For a comprehensive understanding, this data is presented alongside experimental data for structurally related compounds: 3-(4-fluorophenyl)propionic acid and 3-(4-chlorophenyl)propionic acid.

Table 1: Molecular Properties

Property	3-(4-	3-(4-	3-(4-
	Fluorophenyl)prop	Fluorophenyl)propi	Chlorophenyl)propi
	ane-1-sulfonic acid	onic acid	onic acid
	(Computed)	(Experimental)	(Experimental)
Molecular Formula	C9H11FO3S	C9H9FO2	C9H9ClO2
Molecular Weight	218.24 g/mol	168.16 g/mol	184.62 g/mol
IUPAC Name	3-(4-	3-(4-	3-(4-
	fluorophenyl)propane-	fluorophenyl)propanoi	chlorophenyl)propanoi
	1-sulfonic acid	c acid[1]	c acid

Table 2: Physicochemical Data

Property	3-(4- Fluorophenyl)prop ane-1-sulfonic acid (Predicted)	3-(4- Fluorophenyl)propi onic acid (Experimental)	3-(4- Chlorophenyl)propi onic acid (Experimental)
Melting Point	Not Available	86-91 °C	127-131 °C
Boiling Point	Not Available	Not Available	Not Available
рКа	Not Available	Not Available	Not Available
LogP	Not Available	1.6 (Computed)[1]	Not Available
Solubility	Not Available	Not Available	Not Available

Synthesis



A specific, validated synthesis protocol for **3-(4-fluorophenyl)propane-1-sulfonic acid** is not readily available in the reviewed literature. However, a plausible synthetic route can be inferred from general organic chemistry principles and related syntheses. One potential approach involves the reaction of a suitable precursor, such as **3-(4-fluorophenyl)propyl** bromide, with a sulfite salt, like sodium sulfite, to introduce the sulfonic acid group. Another approach could involve the nucleophilic ring-opening of **1,3-propane** sultone with a fluorophenyl-containing nucleophile.[2]

A patented process for a structurally related compound, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, involves reacting 3-chloro-2-methyl-2-hydroxy propionic acid with a salt of 4-fluorophenyl sulfinic acid.[3] This suggests that nucleophilic substitution reactions are a viable method for creating the carbon-sulfur bond in this class of compounds.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a common and effective technique for this determination.[4][5]

Methodology:

- Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[6] The tube should be tapped gently to ensure dense packing.[6]
 [7]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a lens for observation.[4][5][6]
- Heating: The sample is heated rapidly to a temperature approximately 15 °C below the
 expected melting point.[6] The heating rate is then reduced to about 1-2 °C per minute to
 allow for thermal equilibrium.[4]



• Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[4]



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Melting Point Determination Workflow

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a simple and effective technique for determining the boiling point of a small sample.[8][9]

Methodology:

- Sample Preparation: A small amount of the liquid sample (0.5-1 mL) is placed in a small test tube. An inverted capillary tube (sealed at the top) is then placed inside the test tube.[8][10]
- Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[8]
- Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]
- Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.[10] The heat is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[10]





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Boiling Point Determination Workflow

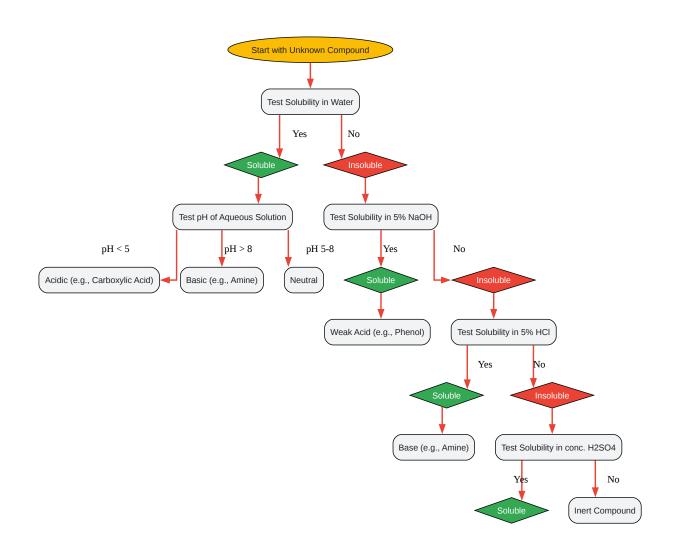
Solubility Determination

Solubility tests provide information about the presence of polar functional groups and the overall polarity of a molecule.[11][12] A systematic approach using a variety of solvents is typically employed.[12][13]

Methodology:

- Initial Test in Water: A small amount of the compound (around 25 mg) is added to 0.75 mL of water in a test tube.[11] The tube is shaken vigorously. If the compound dissolves, it is watersoluble.
- pH of Aqueous Solution: If the compound is water-soluble, the pH of the solution is tested with litmus or pH paper to determine if it is acidic or basic.[14]
- Tests in Acid and Base: If the compound is water-insoluble, its solubility is tested in 5% NaOH and 5% HCl solutions.[13] Solubility in NaOH suggests an acidic functional group, while solubility in HCl indicates a basic functional group.[13]
- Test in Strong Acid: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid is tested.[13]





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Solubility Classification Scheme



pKa Determination

The pKa is a measure of the acidity of a compound. For sulfonic acids, which are generally strong acids, potentiometric titration or spectrophotometric methods are commonly used.

Methodology (Potentiometric Titration):

- Solution Preparation: A precise amount of the sulfonic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture, to a known concentration.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
 The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For strong acids like sulfonic acids, the initial pH of the solution can also be used to estimate the pKa.[15]

LogP Determination

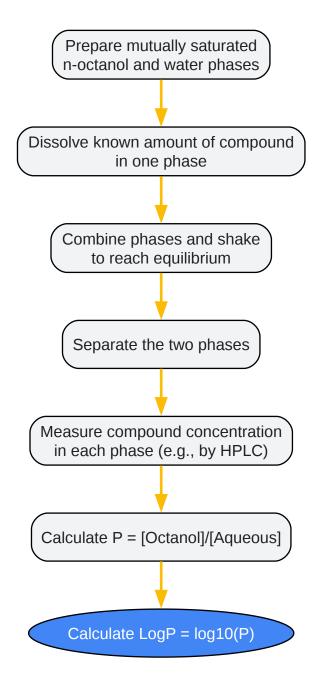
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity. The shake-flask method is the traditional approach, though HPLC-based methods are often faster.[16]

Methodology (Shake-Flask Method):

- Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and allowing the phases to separate.[17]
- Partitioning: A known amount of the compound is dissolved in one of the phases. The two
 phases are then combined in a separatory funnel and shaken vigorously to allow the
 compound to partition between them until equilibrium is reached.
- Phase Separation and Analysis: The two phases are carefully separated. The concentration
 of the compound in each phase is determined using a suitable analytical technique, such as
 UV-Vis spectroscopy or HPLC.



Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
this value.[16]



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LogP Determination via Shake-Flask Method

Conclusion



This technical guide has synthesized the available information on the physicochemical properties of **3-(4-fluorophenyl)propane-1-sulfonic acid**. While direct experimental data remains limited, the provided computed values, along with data from analogous structures, offer a solid foundation for researchers. The detailed experimental protocols and workflows presented herein provide a practical framework for the empirical determination of these crucial parameters, facilitating further research and development of this and related compounds.

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